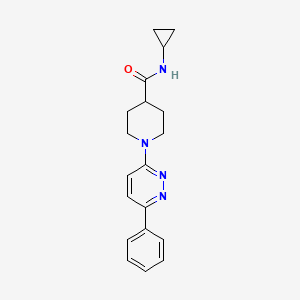

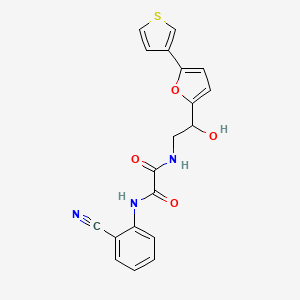

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like amines, aldehydes, and acids. For instance, the preparation of N-phenyl piperidine analogs involves the condensation of chalcone derivatives with malononitrile in the presence of ammonium acetate . Another example is the synthesis of quinoline derivatives, which includes Dieckmann-type cyclization and displacement reactions with piperidine . These synthetic routes are crucial for obtaining the desired compounds with high purity and yield, which is essential for their further biological evaluation .

Molecular Structure Analysis

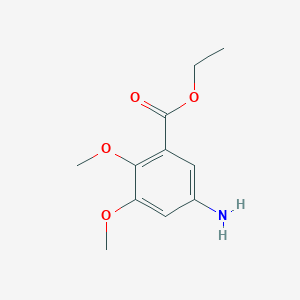

The molecular structure of compounds similar to "N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide" is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring, such as the introduction of a carboxamide group, can significantly affect the biological activity of these molecules . Additionally, the presence of a cyclopropyl group is a structural feature that can influence the binding affinity and selectivity of the compound towards biological targets .

Chemical Reactions Analysis

The chemical reactivity of compounds containing piperidine and cyclopropane rings can be influenced by various substituents attached to these rings. For example, the introduction of a phenyl group on the piperidine ring can lead to compounds with broad potency against resistant mutant viruses . The cyclopropyl group can also participate in reactions that lead to the formation of antibacterial agents . Furthermore, electrochemical studies have shown that the reduction of these compounds can be influenced by resonance isomerism and intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of functional groups such as carboxamide can affect the solubility, stability, and overall reactivity of the compound. The electrochemical properties, such as reduction potentials, can be studied using techniques like cyclic voltammetry, which provides insights into the electron transfer processes involved in the compound's reactivity . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds, as well as for developing analytical methods for their detection and quantification .

科学的研究の応用

Synthesis and Drug Development

The research on related compounds, such as piperidine derivatives, showcases methodologies in the synthesis and development of potential pharmaceutical agents. For example, the work on enantioselective processes for CGRP receptor inhibitors and the synthesis of antimicrobial Schiff base and thiazolidinone derivatives provides insights into complex synthetic routes that could be relevant for the development of therapeutics based on N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (Cann et al., 2012; Patel & Patel, 2010).

Antimicrobial and Antifungal Activity

The compound's structural analogs have shown significant antimicrobial and antifungal activities, demonstrating the potential of N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in these areas. This is evidenced by the development of fluoroquinolone-based 4-thiazolidinones, highlighting the compound's potential application in combating microbial infections (Patel & Patel, 2010).

Inhibitor Development

Research has also focused on the discovery and optimization of inhibitors for various biological targets, suggesting a potential role for N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide in this domain. Studies on soluble epoxide hydrolase inhibitors and the exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors provide a framework for understanding how such compounds can be designed and optimized for therapeutic use (Thalji et al., 2013; Tang et al., 2010).

Anti-inflammatory and Cardiotonic Agents

The pharmacological studies of di- and triketopiperidine derivatives in anti-inflammatory activity, alongside the synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents, indicate the broad pharmacological potential of compounds related to N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide. These studies suggest its possible utility in developing treatments for inflammation and cardiovascular conditions (Błaszczyk & Gieldanowski, 1976; Nate et al., 1987).

特性

IUPAC Name |

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-19(20-16-6-7-16)15-10-12-23(13-11-15)18-9-8-17(21-22-18)14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIVOXUSOQGMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)